N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide is a synthetic organic compound that features a pyrrolidine ring, a butynoyl group, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butynoyl Group: The butynoyl group is introduced via acylation reactions using butynoyl chloride or similar reagents.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the pyrrolidine derivative with 2,5-difluorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could bind to active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Butynoyl)-3,5-dimethylpyrazole
- N-(2-Butynoyl)-4-piperidinyl
Uniqueness
N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide is unique due to the presence of both the butynoyl and difluorobenzamide groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H14F2N2O2 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
N-(1-but-2-ynoylpyrrolidin-3-yl)-2,5-difluorobenzamide |
InChI |
InChI=1S/C15H14F2N2O2/c1-2-3-14(20)19-7-6-11(9-19)18-15(21)12-8-10(16)4-5-13(12)17/h4-5,8,11H,6-7,9H2,1H3,(H,18,21) |
InChI Key |
NCOVZENNKKPGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.